3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid
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Description
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C13H9Cl2NO4S and its molecular weight is 346.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound is a potential non-steroidal anti-inflammatory drug , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation in the body.
Mode of Action
As a potential non-steroidal anti-inflammatory drug , it is likely to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and mitigating inflammation.
Biochemical Pathways
Given its potential role as a non-steroidal anti-inflammatory drug , it may impact the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
As a potential non-steroidal anti-inflammatory drug , it is likely to reduce inflammation by inhibiting the production of prostaglandins.
Biochemical Analysis
Biochemical Properties
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to bind to certain enzymes, potentially inhibiting their activity. For instance, it has been observed to interact with dihydrofolate synthase, an enzyme involved in the folate synthesis pathway . This interaction can lead to the inhibition of the enzyme’s activity, affecting the overall biochemical pathway.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, potentially reducing inflammation . Additionally, it can impact cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. For instance, its interaction with dihydrofolate synthase results in the inhibition of this enzyme, thereby affecting the folate synthesis pathway . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations . These temporal changes are crucial for understanding the compound’s stability and efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . Studies have indicated that there is a threshold beyond which the compound exhibits significant toxic effects, including liver and kidney damage . Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as folate synthesis . This inhibition can lead to changes in metabolite levels, impacting overall cellular metabolism. Additionally, the compound’s interactions with other metabolic enzymes can further influence its metabolic fate and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to serum proteins, influencing its distribution and localization . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-10-5-2-6-11(15)12(10)21(19,20)16-9-4-1-3-8(7-9)13(17)18/h1-7,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDNNTAODNWUIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403640 |
Source
|
Record name | T6324920 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613658-25-6 |
Source
|
Record name | T6324920 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.